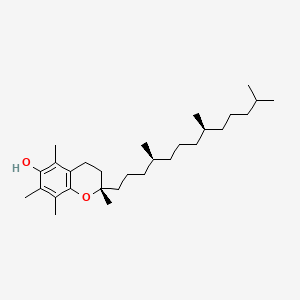

(-)-alpha-Tocopherol

Vue d'ensemble

Description

(-)-alpha-Tocopherol is a naturally occurring form of vitamin E, a fat-soluble antioxidant that plays a crucial role in protecting cells from oxidative damage. It is one of the most biologically active forms of vitamin E and is commonly found in various food sources such as vegetable oils, nuts, seeds, and green leafy vegetables. Its antioxidant properties make it essential for maintaining healthy skin, eyes, and immune function.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (-)-alpha-Tocopherol typically involves the condensation of trimethylhydroquinone with isophytol under acidic conditions. This reaction is followed by cyclization and subsequent purification steps to obtain the desired product. The reaction conditions often include the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride to facilitate the condensation and cyclization processes.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar chemical reactions but optimized for efficiency and yield. The process includes the extraction of natural precursors from plant sources, followed by chemical modification and purification. Advanced techniques such as chromatography and crystallization are employed to ensure high purity and quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: (-)-alpha-Tocopherol undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to tocopheryl quinone, a reaction that occurs readily in the presence of oxygen and light.

Reduction: The quinone form can be reduced back to this compound using reducing agents such as sodium borohydride.

Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Oxygen, light, and metal catalysts like iron or copper.

Reduction: Sodium borohydride or other mild reducing agents.

Substitution: Various halogenating agents or nucleophiles under controlled conditions.

Major Products:

Oxidation: Tocopheryl quinone.

Reduction: Regenerated this compound.

Substitution: Derivatives with modified functional groups.

Applications De Recherche Scientifique

Antioxidant Properties and Cancer Prevention

Cancer Research:

(-)-alpha-Tocopherol has been extensively studied for its potential role in cancer prevention. The Alpha-Tocopherol, Beta-Carotene Cancer Prevention Study (ATBC Study) demonstrated that supplementation with this compound reduced the incidence of prostate cancer by approximately 34% among smokers . Further analysis indicated that while there were no late effects on overall cancer incidence, the protective effect against prostate cancer persisted long after supplementation ceased .

Mechanism of Action:

The antioxidant properties of this compound help neutralize free radicals, thereby reducing oxidative stress which is implicated in cancer development. Its ability to modulate signaling pathways involved in cell growth and apoptosis further contributes to its anti-cancer effects .

Cardiovascular Health

Cardioprotective Effects:

Research indicates that this compound may protect against cardiovascular diseases by improving endothelial function and reducing inflammation . It has been shown to lower LDL cholesterol oxidation, which is a critical factor in atherosclerosis development.

Clinical Studies:

Several clinical trials have suggested that vitamin E supplementation can lead to improved cardiovascular outcomes, particularly in individuals with existing heart conditions. However, results have been mixed regarding its effectiveness in primary prevention .

Neurological Disorders

Cognitive Function:

Studies have explored the role of this compound in neuroprotection and cognitive health. It has been associated with a reduced risk of Alzheimer's disease and cognitive decline due to its antioxidant effects on neuronal cells . A study indicated that dietary intake of vitamin E was inversely associated with Alzheimer's disease progression .

Antidepressant Effects:

Recent research has also highlighted the potential antidepressant-like effects of this compound in animal models. This suggests a broader role for vitamin E in mental health beyond its antioxidant capabilities .

Wound Healing and Dermatological Applications

Wound Healing:

this compound is recognized for its role in promoting wound healing due to its anti-inflammatory properties and ability to enhance collagen synthesis. Clinical studies have shown that topical application can significantly improve healing rates in various types of wounds .

Skin Protection:

In dermatology, this compound is often used in formulations aimed at protecting skin from UV damage and photoaging. Its incorporation into sunscreens and skincare products is common due to its ability to stabilize cell membranes against oxidative stress caused by UV radiation .

Material Science Applications

Biomedical Materials:

In the field of material science, this compound has been utilized as an antioxidant to enhance the stability of biomaterials such as ultra-high-molecular-weight polyethylene (UHMWPE). This application is particularly relevant in orthopedic implants where oxidative degradation can compromise material integrity over time .

Mécanisme D'action

The primary mechanism of action of (-)-alpha-Tocopherol involves its ability to donate a hydrogen atom to free radicals, thereby neutralizing them and preventing oxidative damage to cellular components. It targets lipid peroxyl radicals in cell membranes, converting them into more stable molecules. This process helps maintain the integrity of cell membranes and protects against lipid peroxidation. Additionally, this compound can modulate gene expression and signal transduction pathways related to inflammation and cell survival.

Comparaison Avec Des Composés Similaires

(-)-alpha-Tocopherol is one of several tocopherols and tocotrienols that constitute the vitamin E family. Similar compounds include:

- beta-Tocopherol

- gamma-Tocopherol

- delta-Tocopherol

- alpha-Tocotrienol

- beta-Tocotrienol

- gamma-Tocotrienol

- delta-Tocotrienol

Uniqueness: this compound is unique due to its higher biological activity and greater efficacy in protecting cells from oxidative damage compared to other tocopherols and tocotrienols. Its specific molecular structure allows for more efficient interaction with lipid radicals, making it the most potent form of vitamin E in terms of antioxidant activity.

Activité Biologique

(-)-alpha-Tocopherol, commonly referred to as vitamin E, is a fat-soluble antioxidant that plays a crucial role in various biological processes. This article reviews its biological activity, including its mechanisms of action, effects on gene expression, and implications for health based on diverse research findings.

This compound exerts its biological effects primarily through its antioxidant properties and its role in cellular signaling. It protects cell membranes from oxidative damage caused by free radicals and reactive oxygen species (ROS). Additionally, it modulates various signaling pathways involved in inflammation and cellular proliferation.

Antioxidant Activity

- This compound scavenges free radicals, thereby preventing lipid peroxidation and protecting cellular components from oxidative stress .

- It enhances the activity of other antioxidants such as ascorbic acid (vitamin C) by regenerating them after they have neutralized free radicals .

Gene Regulation

Research indicates that this compound regulates gene expression by modulating the activity of transcription factors. A study demonstrated that it influences the expression of genes involved in lipid metabolism through transcription factors such as SREBP1 and SREBP2 .

Cancer Prevention

The Alpha-Tocopherol, Beta-Carotene Cancer Prevention Study (ATBC) investigated the effects of this compound on cancer incidence among male smokers. Results showed a 34% reduction in prostate cancer risk among participants receiving this compound compared to non-recipients . However, no significant long-term benefits were observed for lung cancer or overall mortality rates post-intervention.

| Study | Population | Intervention | Findings |

|---|---|---|---|

| ATBC Study | 29,133 male smokers | 50 mg alpha-tocopherol daily | 34% reduction in prostate cancer incidence |

| CARET Study | 18,314 participants | Beta-carotene + retinyl palmitate vs placebo | No significant difference in lung cancer incidence |

Cardiovascular Health

Several studies have explored the relationship between this compound and cardiovascular disease. A meta-analysis indicated that vitamin E supplementation may reduce the risk of coronary heart disease, although results were inconsistent across different studies . The antioxidant properties of this compound are believed to contribute to its protective effects against heart disease.

3. Recent Research Findings

Recent investigations have expanded our understanding of this compound's biological activity:

- A study highlighted its role in modulating transcriptional activities that affect essential biological processes, including lipid metabolism and inflammation .

- Another research indicated that supplementation with this compound could enhance the body's response to oxidative stress induced by thyroid hormone alterations in animal models .

4. Case Studies and Experimental Evidence

Case Study: Oxidative Stress and Thyroid Hormones

In a controlled experiment involving hypothyroid rats, supplementation with this compound showed a restoration of hepatic histoarchitecture despite increased oxidative stress levels. This suggests a protective role against cellular damage induced by hormonal imbalances .

5. Conclusion

This compound plays a multifaceted role in human health through its antioxidant properties and ability to regulate gene expression. While evidence supports its potential benefits in cancer prevention and cardiovascular health, further research is necessary to fully elucidate its mechanisms and long-term effects on human health.

Propriétés

IUPAC Name |

(2S)-2,5,7,8-tetramethyl-2-[(4S,8S)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3/t21-,22-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVJHHUAWPYXKBD-SYZUXVNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(CC[C@](O2)(C)CCC[C@@H](C)CCC[C@@H](C)CCCC(C)C)C(=C1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60873171 | |

| Record name | (2S,4'S,8'S)-alpha-Tocopherol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77171-97-2 | |

| Record name | (2S,4'S,8'S)-alpha-Tocopherol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.